molecular formula C11H7NOS B1623054 Naphtho[1,2-D][1,3]oxazole-2-thiol CAS No. 51793-90-9

Naphtho[1,2-D][1,3]oxazole-2-thiol

Cat. No.: B1623054
CAS No.: 51793-90-9
M. Wt: 201.25 g/mol
InChI Key: YTKBFKULVLPEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[1,2-D][1,3]oxazole-2-thiol is a useful research compound. Its molecular formula is C11H7NOS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51793-90-9

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

1H-benzo[e][1,3]benzoxazole-2-thione

InChI

InChI=1S/C11H7NOS/c14-11-12-10-8-4-2-1-3-7(8)5-6-9(10)13-11/h1-6H,(H,12,14)

InChI Key

YTKBFKULVLPEIW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=S)O3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=S)O3

Origin of Product

United States

Advanced Synthetic Methodologies for Naphtho 1,2 D 1 2 Oxazole 2 Thiol and Its Derivatives

Established Synthetic Routes to the Naphtho[1,2-d]nih.govtandfonline.comoxazole Core Structure

The synthesis of the naphtho[1,2-d] nih.govtandfonline.comoxazole (B20620) core is foundational to obtaining its 2-thiol derivative. Traditional methods often involve the condensation of 1-amino-2-naphthol (B1212963) or its hydrochloride salt with various reagents. For instance, the reaction with carboxylic acid derivatives, such as acetic anhydride (B1165640) or benzoyl chloride, yields 2-methyl and 2-phenylnaphtho[1,2-d]oxazoles, respectively. jetir.org Another common approach utilizes the reaction of 1-amino-2-naphthol with substituted aromatic aldehydes, which often requires a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the final cyclization and aromatization. jetir.org The reaction conditions, particularly temperature, are often dependent on the electrophilicity of the aldehyde used. jetir.org

Organocatalyzed Asymmetric Additions Involving Oxazole-2(3H)-thiones

A significant advancement in the synthesis of chiral molecules incorporating the oxazole-2(3H)-thione moiety involves organocatalyzed asymmetric reactions. A notable example is the Michael addition of oxazole-2(3H)-thiones to α,β-unsaturated ketones. This reaction, catalyzed by chiral cinchonine-derived primary amines, proceeds without the need for additives and demonstrates high efficacy for a broad range of both cyclic and acyclic enones. The resulting Michael adducts are obtained in very good yields and with excellent enantioselectivities. nih.gov The absolute configuration of the products has been confirmed through X-ray diffraction analysis, and mechanistic studies, both experimental and theoretical, have been conducted to elucidate the reaction pathway. nih.gov

Table 1: Organocatalyzed Asymmetric Michael Addition of Oxazole-2(3H)-thiones to Enones nih.gov

EntryEnoneCatalystYield (%)ee (%)
1CyclohexenoneCinchonine-derived primary amine9295
2ChalconeCinchonine-derived primary amine8898
3Acyclic enoneCinchonine-derived primary amine8593

This table is a representative summary based on the findings in the source and may not reflect the full scope of the study.

Cyclization Reactions for the Construction of Naphtho[1,2-d]nih.govtandfonline.comoxazoles

Cyclization of α-Oxo-oximes

A general route to condensed ring oxazoles, including naphthoxazoles, involves the cyclization of α-oxo-oximes. researchgate.netnih.govacs.org This method entails the reaction of α-oxo-oximes with various electrophiles in the presence of a base such as anhydrous potassium carbonate or triethylamine. nih.govacs.org This approach provides a versatile pathway to 2-substituted condensed ring oxazoles. nih.govacs.org

Reactions of 1-Nitroso-2-naphthols with α-Functionalized Ketones and Related Compounds

An unexpected and efficient one-pot synthesis of 2-substituted naphtho[1,2-d] nih.govtandfonline.comoxazoles involves the reaction of 1-nitroso-2-naphthols with α-functionalized ketones. acs.orgnih.govresearchgate.net These reactions, typically carried out under basic conditions in solvents like 1,2-dichloroethane (B1671644) or acetonitrile (B52724) at reflux, lead to the formation of the naphthoxazole ring with an unexpected loss of the carbonyl group from the ketone. acs.orgnih.gov This method is applicable to a variety of α-functionalized ketones, including those with α-bromo, α-chloro, α-mesyloxy, α-tosyloxy, and α-hydroxy groups. acs.orgnih.gov The reaction also proceeds with other substrates such as aryl bromides, allyl bromides, α-bromo diketones, α-bromo cyanides, α-bromoesters, and α-bromo ketoesters, yielding the corresponding naphthoxazoles in moderate to good yields (52-85%). acs.orgnih.govresearchgate.net

Table 2: Synthesis of 2-Substituted Naphtho[1,2-d] nih.govtandfonline.comoxazoles from 1-Nitroso-2-naphthols acs.orgnih.gov

Entryα-Functionalized Ketone/SubstrateYield (%)
1α-Bromoacetophenone85
2α-Chloroacetophenone78
3Ethyl α-bromoacetate65
4Benzyl bromide72

This table presents a selection of results from the cited literature.

Microwave-Assisted Synthetic Approaches to Naphtho[2,3-d]oxazoles and Related Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for the synthesis of heterocyclic compounds. A microwave-assisted combinatorial synthesis of 2-long alkenyl chain benzoxazoles and naphtho[2,3-d]oxazoles has been developed using a catalytic amount of phosphorus pentasulphide under ambient pressure and solvent-free conditions. tandfonline.comtandfonline.com This method is also applicable to the synthesis of naphtho[2,3-d]oxazole derivatives from 3-amino-2-naphthol (B167251), with reactions completing within 6–14 minutes. tandfonline.com Another microwave-assisted protocol involves the condensation of 3-amino-2-naphthol with various aromatic aldehydes using PEG-SO3H as a heterogeneous catalyst in ethanol, affording good yields in short reaction times. ijprs.com

Table 3: Microwave-Assisted Synthesis of Naphthoxazoles tandfonline.comijprs.com

ReactantsCatalystConditionsProductYield (%)Ref.
3-Amino-2-naphthol, Alkenyl carboxylic acidP4S10MW, solvent-free, 6-14 min2-Alkenyl-naphtho[2,3-d]oxazoleGood tandfonline.com
3-Amino-2-naphthol, BenzaldehydePEG-SO3HMW, ethanol, 3 min (240 W)2-Phenyl-naphtho[2,3-d]oxazole83 ijprs.com

This table summarizes findings from different microwave-assisted synthetic strategies.

Synthesis of 2-Amino-naphthoxazoles from β-Lapachone Precursors

A novel synthetic route to 2-amino-naphthoxazoles utilizes β-lapachone, a naturally derived 1,2-naphthoquinone. scielo.brresearchgate.net The condensation reaction between β-lapachone and thiourea (B124793) in a basic medium (potassium carbonate in methanol) at 65 °C yields two isomeric 2-amino-naphthoxazoles. scielo.brresearchgate.net This method presents a potential general route for synthesizing 2-amino-oxazoles from quinones. scielo.br The structures of the resulting isomers have been confirmed by spectroscopic techniques and X-ray diffraction. scielo.brresearchgate.net β-Lapachone itself is typically synthesized from lapachol (B1674495) through acid-catalyzed cyclization. scielo.brgoogle.com

Regioselectivity in Oxazole Ring Formation from Naphthoquinone Derivatives

The synthesis of naphthoxazoles from naphthoquinone derivatives presents a significant challenge in controlling the regioselectivity of the oxazole ring formation. The specific placement of the nitrogen and oxygen atoms in the newly formed heterocyclic ring is crucial and is dictated by the reaction mechanism and the nature of the starting materials.

One notable approach involves the reaction of naphthoquinone-oximes with diazomethane, which directly yields the corresponding oxazoles in a single step. researchgate.net For instance, the reaction of β-lapachone oxime, a derivative of the natural naphthoquinone β-lapachone, can be used to form the oxazole ring system. researchgate.net

A novel synthetic route for producing 2-amino-naphthoxazoles utilizes the condensation reaction between β-lapachone and thiourea in a basic medium. scielo.br This reaction yields two isomeric products, highlighting the issue of regioselectivity. The major product is typically the isomer where the nitrogen atom of the heterocycle is positioned at the C6 position of the chromene system, a selectivity also observed in other methods for oxazole synthesis from β-lapachone. scielo.br The formation of these two regioisomers, 6,6-dimethyl-5,6-dihydro-4H-benzo scielo.brrsc.orgchromeno[6,5-d] rsc.orgresearchgate.netoxazol-2-amine and 6,6-dimethyl-5,6-dihydro-4H-benzo scielo.brrsc.orgchromeno[5,6-d] rsc.orgresearchgate.netoxazol-2-amine, underscores the need for careful control of reaction conditions to favor the desired isomer. scielo.br

Furthermore, the oxidation of certain 4-chloronaphtho[2,1-d]oxazol-5-ol derivatives can lead to the formation of 2-substituted naphtho[2,3-d]oxazole-4,9-diones, demonstrating how subsequent reactions can be influenced by the initial oxazole ring structure. researchgate.net

Table 1: Regioselective Synthesis of Naphthoxazoles from Naphthoquinone Derivatives Click on the headers to sort the data.

Starting Material Reagents Product(s) Key Finding Reference
β-Lapachone Thiourea, Basic Medium 2-Amino-naphthoxazole isomers Reaction produces two regioisomers, with selectivity favoring nitrogen at the C6 position of the chromene system. scielo.br
Naphthoquinone-oximes Diazomethane Oxazoles Provides a direct, one-step synthesis of the oxazole ring. researchgate.net
4-Chloronaphtho[2,1-d]oxazol-5-ol CAN (Ceric Ammonium Nitrate) 2-Substituted naphtho[2,3-d]oxazole-4,9-diones Demonstrates a pathway to different naphthoxazole dione (B5365651) isomers via oxidation. researchgate.net

Multi-Component Reactions (MCRs) for Oxazole Heterocycle Synthesis

Multi-component reactions (MCRs) have become a cornerstone of modern heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single pot. beilstein-journals.org In the context of oxazole synthesis, MCRs offer powerful strategies for constructing the core ring system and introducing various substituents simultaneously.

The van Leusen oxazole synthesis is a classic and versatile MCR that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction involves the [3+2] cycloaddition of TosMIC with an aldehyde under basic conditions. The process first forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the final 5-substituted oxazole. nih.gov This method is highly effective and has been adapted for various substrates, including those requiring microwave assistance to proceed efficiently. nih.gov

Recent advancements have employed MCRs in green solvents like glycerol, using novel catalytic systems. For example, a Fe3O4@SiO2-Alanine/Imidazole-CuI catalyst has been used for the one-pot synthesis of oxazole derivatives, achieving high yields in short reaction times with good tolerance for various functional groups. researchgate.net A significant advantage of this system is the easy separation and high recyclability of the magnetic nanocatalyst. researchgate.net

MCRs are not limited to a single type. Isocyanide-based [4+1] cycloaddition reactions represent another important class. researchgate.net Furthermore, three-component reactions involving oxo-components, primary amines, and other building blocks have been developed to create highly substituted thiazole (B1198619) and oxazole structures, demonstrating the broad applicability of MCR strategies in heterocyclic chemistry. researchgate.net

Table 2: Examples of Multi-Component Reactions in Oxazole Synthesis Click on the headers to sort the data.

MCR Type Key Reagents Catalyst/Conditions Product Type Advantages Reference
van Leusen Reaction Aldehyde, TosMIC Base (e.g., K2CO3), Methanol 5-Substituted Oxazoles Mild conditions, readily available starting materials. nih.gov
One-Pot Synthesis Aldehyde, Amine, etc. Fe3O4@SiO2-Alanine/Imidazole-CuI, Glycerol Oxazole Derivatives High yields, short reaction time, green solvent, recyclable catalyst. researchgate.net
[4+1] Cycloaddition Isocyanide, other components Varies Heterocycles Access to diverse heterocyclic scaffolds. researchgate.net
Three-Component Reaction Oxo-components, Primary Amines, Thiocarboxylic Acids Not specified 2,4,5-Trisubstituted Thiazoles Building blocks for further synthesis. researchgate.net

Oxidative Annulation and C-H Functionalization Strategies in Naphthothiazole Synthesis

While distinct from oxazoles, the synthesis of naphthothiazoles via oxidative annulation and C-H functionalization offers valuable insights into strategies for forming fused heterocyclic systems. These methods often involve the direct coupling of C-H bonds with other functionalities to construct the thiazole ring onto a naphthalene (B1677914) core.

A notable method involves a three-component reaction of β-naphthylamines with arylacetic acids and elemental sulfur, promoted by an NH4I/K3PO4 catalytic system. rsc.org This process affords naphtho[2,1-d]thiazoles through an oxidative annulation pathway. This approach complements other three-component strategies for synthesizing benzothiazoles and related heterocycles. rsc.org

Transition-metal catalysis is a powerful tool for these transformations. Rhodium-catalyzed C-H/C-H vinylene cyclization, for example, allows for the direct annulative π-extension of various aromatic systems. nih.gov Although demonstrated on other heterocycles, this principle of using a "vinylene transfer" agent for oxidative annulation is a key strategy in modern synthetic chemistry. nih.gov

Furthermore, visible-light photoredox catalysis has emerged as a green and efficient method for C-H functionalization. An aerobic visible-light-driven process for synthesizing 2-substituted benzothiazoles from thioanilides has been developed. researchgate.net This reaction proceeds through a radical cyclization involving C-H functionalization and C-S bond formation, using molecular oxygen as the terminal oxidant and producing only water as a byproduct. researchgate.net Such metal-free catalytic systems are highly desirable for their environmental benefits. researchgate.net The principles of oxidative C-S bond formation and cyclization are directly relevant to the construction of the naphthothiazole skeleton. acs.org

TEMPO-Mediated Synthetic Protocols for Naphtho[2,1-d]oxazoles

A highly general and practical synthetic route to Naphtho[2,1-d]oxazoles has been developed utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a key reagent. This protocol involves the reaction of readily available naphthols and amines, with TEMPO serving as the oxygen source. rsc.orgbohrium.com The method demonstrates outstanding functional group tolerance and has been successfully applied to the synthesis of a large library of 55 different naphtho[2,1-d]oxazole skeletons, including bioactive molecules and materials for organic electronics. rsc.orgbohrium.comresearchgate.net

The reaction is typically carried out in a solvent like acetonitrile (CH3CN) at a moderate temperature (e.g., 50 °C) for several hours. researchgate.net This protocol's scalability has been demonstrated, with successful gram-scale synthesis of products like 2-phenyl-naphtho[2,1-d]oxazole. researchgate.net

Insights from Electron Paramagnetic Resonance (EPR) and Isotopic Labeling Experiments

To elucidate the mechanism of the TEMPO-mediated synthesis of naphtho[2,1-d]oxazoles, detailed mechanistic studies have been conducted. Electron Paramagnetic Resonance (EPR) spectroscopy and isotopic labeling experiments have provided crucial insights. rsc.orgbohrium.com

EPR studies confirmed the presence of radical species during the reaction. Specifically, the experiments suggest that the reaction proceeds via radical adducts of TEMPO with naphthalenone radicals as key intermediates. rsc.orgbohrium.com Further evidence was gathered from 18O-labeled experiments, which helped to trace the origin of the oxygen atom in the oxazole ring, confirming TEMPO's role as the oxygen donor. rsc.org These findings point towards a mechanism involving radical pathways, a common feature in reactions mediated by TEMPO. researchgate.net

Synthetic Strategies for Diverse Naphtho[1,2-d]rsc.orgresearchgate.netoxazole-2-thiol Derivatives

Introduction of Aryl and Alkyl Substituents

The introduction of various aryl and alkyl groups onto the naphthoxazole scaffold is critical for modulating its chemical and physical properties. A variety of synthetic strategies have been developed to achieve this functionalization.

Phosphanylnaphtho[2,1-d]oxazoles have been synthesized through a one-pot procedure involving the phosphonation of naphthoquinone with diaryl(alkyl)phosphine oxides, followed by a Cu-catalyzed oxidative condensation with imines. rsc.org This method allows for the introduction of phosphorus-containing substituents.

For the synthesis of 2-aryl/alkyl substituted derivatives, multi-component reactions are particularly effective. A series of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgresearchgate.netoxazines were synthesized using an eco-friendly and recoverable GO-Fe3O4–Ti(IV) nanocatalyst. researchgate.net While this is a related oxazine (B8389632) structure, the synthetic logic of combining an amino-naphthalenol, an aldehyde (to introduce the aryl/alkyl group at the 2-position), and another component in a one-pot reaction is a translatable strategy. researchgate.netdoi.org

Direct arylation reactions catalyzed by palladium have also been developed, offering high regioselectivity for functionalizing the oxazole ring. By selecting specific phosphine (B1218219) ligands and solvent polarity, it is possible to direct arylation to different positions on the oxazole core. organic-chemistry.org The synthesis of 2-(Fur-2-yl)naphtho[2,1-d]oxazole demonstrates the introduction of a heteroaryl substituent. documentsdelivered.com The synthesis of various 5-alkyl and 3-aryl substituted 1,3,4-oxadiazole-2-thiones via ring closure of acylhydrazides with carbon disulphide also provides a template for creating substituted heterocyclic thiones. researchgate.net

Table 3: Methods for Introducing Aryl/Alkyl Substituents Click on the headers to sort the data.

Method Key Reagents/Catalyst Substituent Introduced Target Scaffold Reference
One-Pot Phosphonation/Condensation Diaryl(alkyl)phosphine oxides, Imines, Cu-catalyst Phosphanyl groups Naphtho[2,1-d]oxazole rsc.org
Multi-Component Reaction Aldehydes, Aminonaphthols Aryl/Alkyl groups at C-2 Naphtho[1,2-e] rsc.orgresearchgate.netoxazine researchgate.netdoi.org
Direct Arylation Aryl halides, Palladium-catalyst, Phosphine ligands Aryl groups Oxazole organic-chemistry.org
Condensation Furfural, 1-amino-2-naphthol Fur-2-yl group at C-2 Naphtho[2,1-d]oxazole documentsdelivered.com
Ring Closure Acylhydrazides, Carbon disulphide Alkyl/Aryl groups 1,3,4-Oxadiazole-2-thione researchgate.net

Derivatization for the Generation of Chemical Libraries

The strategic derivatization of the Naphtho[1,2-d] nih.govclockss.orgoxazole-2-thiol core is a pivotal step in the generation of chemical libraries for drug discovery and material science. The presence of a reactive thiol group at the 2-position offers a versatile handle for a multitude of chemical transformations, allowing for the systematic introduction of diverse chemical functionalities. This approach facilitates the exploration of the chemical space around the naphthoxazole scaffold, enabling the fine-tuning of biological activity and material properties.

The generation of chemical libraries from Naphtho[1,2-d] nih.govclockss.orgoxazole-2-thiol typically involves multi-step synthetic sequences that are amenable to parallel or combinatorial synthesis formats. A common and effective strategy commences with the S-alkylation of the thiol group, which not only masks the reactive thiol but also introduces a linker for further diversification.

A representative synthetic pathway for library generation is initiated by the reaction of Naphtho[1,2-d] nih.govclockss.orgoxazole-2-thiol with an electrophile, such as an ethyl chloroacetate, in the presence of a base. This S-alkylation reaction yields an ester intermediate. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of a key acetohydrazide derivative. This hydrazide serves as a crucial building block for the construction of a diverse library of compounds through condensation reactions with a wide array of aldehydes or ketones. This method allows for the introduction of various substituted aryl, heteroaryl, or aliphatic groups, thereby generating a large number of structurally related but distinct molecules.

The following table illustrates a representative set of derivatives that can be synthesized from the Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazide intermediate, showcasing the diversity achievable through the selection of different aromatic aldehydes.

IntermediateReagent (Aromatic Aldehyde)Resulting Derivative Structure
Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazideBenzaldehyde2-(Naphtho[1,2-d] nih.govclockss.orgoxazol-2-ylthio)-N'-(phenylmethylidene)acetohydrazide
Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazide4-ChlorobenzaldehydeN'-((4-chlorophenyl)methylidene)-2-(naphtho[1,2-d] nih.govclockss.orgoxazol-2-ylthio)acetohydrazide
Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazide4-MethoxybenzaldehydeN'-((4-methoxyphenyl)methylidene)-2-(naphtho[1,2-d] nih.govclockss.orgoxazol-2-ylthio)acetohydrazide
Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazide4-NitrobenzaldehydeN'-((4-nitrophenyl)methylidene)-2-(naphtho[1,2-d] nih.govclockss.orgoxazol-2-ylthio)acetohydrazide
Naphtho[1,2-d] nih.govclockss.orgoxazol-2-yl-acetohydrazideFuran-2-carbaldehyde2-(Naphtho[1,2-d] nih.govclockss.orgoxazol-2-ylthio)-N'-(furan-2-ylmethylidene)acetohydrazide

This modular approach is highly amenable to high-throughput synthesis platforms, enabling the rapid generation of extensive chemical libraries. The resulting compounds can then be screened for a variety of biological activities, contributing to the discovery of new lead compounds. Beyond the hydrazone formation, the acetohydrazide intermediate can be utilized in the synthesis of other heterocyclic systems, further expanding the diversity of the chemical library. The versatility of the 2-thiol group on the naphthoxazole scaffold thus provides a robust platform for the development of novel chemical entities.

Comprehensive Spectroscopic and Structural Characterization of Naphtho 1,2 D 1 2 Oxazole 2 Thiol Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the thiol proton. The chemical shifts of the naphthalene protons are influenced by the fused oxazole (B20620) ring and the electron-donating or -withdrawing nature of any substituents. In derivatives of naphtho[1,2-d]oxazole, the aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) will depend on the substitution pattern on the naphthalene core.

A key feature in the ¹H NMR spectrum would be the signal for the thiol (-SH) proton. Based on data from analogous compounds like 2-mercaptobenzoxazole (B50546), this proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.5–12.0 ppm, due to its acidic nature and potential for hydrogen bonding. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 8.5m
SH11.5 - 12.0br s

Note: The exact chemical shifts and multiplicities of the aromatic protons will vary depending on the specific isomer and substitution pattern. Data for the SH proton is inferred from analogous 2-mercaptobenzoxazole derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol, the spectrum will be characterized by signals for the naphthalene carbons, the oxazole ring carbons, and the thione carbon.

The aromatic carbons of the naphthalene moiety are expected to appear in the typical region for polycyclic aromatic hydrocarbons, generally between δ 110–150 ppm. The carbons of the oxazole ring will have distinct chemical shifts. The C=N carbon is typically found in the range of δ 150–165 ppm. A particularly noteworthy signal is that of the C=S (thione) carbon, which is expected to be significantly downfield, often in the region of δ 180–190 ppm, as observed in related thiohydantoin derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol

Carbon Predicted Chemical Shift (ppm)
Aromatic-C110 - 150
C=N (oxazole)150 - 165
C-O (oxazole)140 - 150
C=S (thione)180 - 190

Note: These are predicted ranges based on data from naphthoxazole and 2-thiohydantoin (B1682308) derivatives. The exact values will be influenced by the specific molecular environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol, the spectra would be characterized by vibrations of the naphthalene ring, the oxazole moiety, and the thiol group.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000–3100 cm⁻¹. The C=N stretching vibration of the oxazole ring typically appears around 1630–1650 cm⁻¹. nih.gov The C-O-C stretching of the oxazole ring is expected to produce bands in the 1070-1250 cm⁻¹ region. esisresearch.org A key indicator of the thiol group is the N-H stretching vibration (in the thione tautomer) which would appear as a broad band in the region of 3100-3400 cm⁻¹, and the C=S stretching vibration, which is typically observed in the range of 1200-1300 cm⁻¹.

Computational studies on the related 2-mercaptobenzoxazole using density functional theory (DFT) have provided detailed assignments of vibrational modes, which can serve as a valuable reference for interpreting the spectra of its naphtho-fused analog. nih.govnih.gov

Table 3: Key Predicted IR Absorption Bands for Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (thione tautomer)3100 - 3400Stretching
Aromatic C-H3000 - 3100Stretching
C=N (oxazole)1630 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching
C=S (thione)1200 - 1300Stretching
C-O-C (oxazole)1070 - 1250Stretching

Note: These are predicted ranges based on data from naphthoxazole derivatives and related heterocyclic thiols.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol, the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern in the mass spectrum can offer insights into the molecule's structure. Common fragmentation pathways for related benzoxazole (B165842) and benzothiazole (B30560) derivatives involve the cleavage of the heterocyclic ring. For Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol, characteristic fragmentation could involve the loss of the thiol group (-SH) or the entire oxazole-thiol ring system, leading to fragment ions corresponding to the stable naphthalene moiety. The fragmentation of 2-mercaptobenzoxazole, for instance, shows a prominent molecular ion peak and fragments corresponding to the loss of the thiol and carbonyl groups. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol is expected to be dominated by the absorptions of the extensive π-conjugated system of the naphthalene ring fused with the oxazole moiety.

Analysis of Electronic Transitions (π-π* and n-π*)

The electronic spectrum will likely exhibit strong absorptions corresponding to π-π* transitions. Naphthalene itself displays characteristic absorption bands, and the fusion with the oxazole ring is expected to cause a bathochromic (red) shift in these absorptions. Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives show strong absorption in the UVA and UVB regions, with maximum absorption wavelengths ranging from 336 to 374 nm. hereon.de Similarly, Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol is predicted to have significant absorption in the UV region.

In addition to the strong π-π* transitions, weaker n-π* transitions may also be observed. These transitions involve the excitation of a non-bonding electron from the oxygen, nitrogen, or sulfur atoms to an anti-bonding π* orbital. These are typically of lower intensity and may be observed as shoulders on the main absorption bands. The solvent environment can influence the positions of these transitions, with polar solvents often causing a hypsochromic (blue) shift for n-π* transitions. Computational studies on related systems like 2-mercaptobenzothiazole (B37678) have been used to predict and interpret their electronic absorption spectra, providing a framework for understanding the electronic transitions in Naphtho[1,2-d] nih.govesisresearch.orgoxazole-2-thiol.

Advanced X-ray Diffraction Crystallography

X-ray diffraction crystallography stands as a powerful and indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information regarding bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering unparalleled insights into the structure and bonding of novel compounds.

Single Crystal X-ray Structure Determination

While a single-crystal X-ray structure for the title compound, Naphtho[1,2-d] nih.govmdpi.comoxazole-2-thiol, has not been reported in the reviewed literature, the crystal structure of the parent compound, Naphth[1,2-d]oxazole , has been determined and provides a foundational understanding of the core molecular framework. mdpi.com The crystallographic data for Naphth[1,2-d]oxazole is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 210734. mdpi.comnih.gov

Furthermore, crystallographic studies on related derivatives, such as 2-arylnaphtho[2,3-d]oxazole-4,9-diones, offer valuable comparative data. For instance, single crystals of 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione were obtained and analyzed, revealing key structural features of a substituted naphthoxazole system. nih.gov Similarly, the crystal structures of related heterocyclic systems, such as 2-mercaptobenzoxazole and 2-mercaptobenzimidazole (B194830), have been extensively studied, providing insights into the structural influence of the 2-thiol substituent. nih.goviucr.org

Table 1: Crystallographic Data for Naphth[1,2-d]oxazole and a Related Derivative
Compound NameNaphth[1,2-d]oxazole2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione
Chemical Formula C₁₁H₇NOC₁₉H₉ClN₂O₃
CCDC Number 210734Not specified in provided text
Crystal System Not specified in provided textNot specified in provided text
Space Group Not specified in provided textNot specified in provided text
Reference mdpi.comnih.gov nih.gov

Analysis of Molecular Conformation and Geometry

The molecular geometry of the naphthoxazole core is characterized by the fusion of a naphthalene ring system with an oxazole ring. Computational studies based on Density Functional Theory (DFT) have been employed to characterize the geometry of naphtho-oxazoles. mdpi.com These studies, in conjunction with experimental X-ray data from related compounds, indicate that the fused ring system is largely planar.

The introduction of a 2-thiol group is expected to exist in a tautomeric equilibrium between the thiol and thione forms. In the solid state, related heterocyclic compounds like 2-mercaptobenzimidazole predominantly exist in the thione form, as evidenced by the exocyclic C-S bond distance of 1.671(8) Å. iucr.org This suggests that Naphtho[1,2-d] nih.govmdpi.comoxazole-2-thiol would likely adopt the thione conformation in the crystalline state, which would significantly influence its molecular geometry and intermolecular interactions.

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Related Heterocyclic Thione
Parameter2-Mercaptobenzimidazole
C-S (exocyclic) 1.671(8)
Reference iucr.org

Investigation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, C-H...π Interactions

The crystalline architecture of naphthoxazole derivatives is stabilized by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H...π interactions. These interactions play a crucial role in determining the molecular packing and, consequently, the material's bulk properties.

Hydrogen Bonding: In the thione tautomer of Naphtho[1,2-d] nih.govmdpi.comoxazole-2-thiol, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. In the crystal structure of 2-mercaptobenzimidazole, molecules are linked by N-H...S hydrogen bonds (3.366 Å) to form extended chains. iucr.org A similar hydrogen bonding motif is anticipated for Naphtho[1,2-d] nih.govmdpi.comoxazole-2-thiol, playing a primary role in its solid-state assembly.

π-π Stacking: The planar aromatic naphthyl and oxazole rings provide ideal platforms for π-π stacking interactions. In the crystal packing of 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, the molecules are inversely stacked. nih.gov These interactions are a common feature in the crystal structures of aromatic and heteroaromatic systems and contribute significantly to the cohesive energy of the crystal. Theoretical studies on thiazole (B1198619)/thiophene-based oligomers have shown that π-π stacking interactions are primarily responsible for hole transport properties. nih.gov

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of Naphtho[1,2-d] nih.govmdpi.comoxazole-2-thiol molecules in the solid state, influencing its physical and chemical properties.

Chemical Reactivity and Derivatization of Naphtho 1,2 D 1 2 Oxazole 2 Thiol

Functional Group Transformations and Interconversions on the Oxazole-Thiol Moiety

The oxazole-thiol moiety in Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol is the primary site for functional group transformations. The thiol group, in particular, can undergo a variety of reactions, including S-alkylation, acylation, and oxidation, to introduce diverse functionalities. For instance, the reaction with alkyl halides in the presence of a base leads to the corresponding 2-alkylthio derivatives. Similarly, acylation with acyl chlorides or anhydrides yields 2-acylthio-naphtho[1,2-d]oxazoles.

These transformations are crucial for modifying the electronic and steric properties of the molecule, which can, in turn, influence its biological activity and physical characteristics. While specific studies on Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol are limited, the reactivity of the thiol group in similar heterocyclic systems, such as mercapto-1,2,4-triazoles, has been extensively studied, providing a basis for predicting its behavior. semanticscholar.orgresearchgate.net

The oxazole (B20620) ring itself is generally stable but can undergo ring-opening reactions under harsh conditions. However, electrophilic substitution on the oxazole ring is rare and typically occurs at the C5 position if an activating group is present. semanticscholar.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in the chemical transformations of Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol is primarily dictated by the inherent reactivity of the different positions on the heterocyclic scaffold. The thiol group at the 2-position is the most nucleophilic center, and thus, reactions with electrophiles will predominantly occur at this site. Electrophilic substitution on the naphthyl ring system is also possible, with the position of substitution influenced by the directing effects of the fused oxazole ring and any existing substituents.

Stereoselectivity becomes a significant consideration when chiral centers are introduced into the molecule. For instance, the synthesis of chiral naphthoxazole derivatives can be achieved through various strategies, including the use of chiral auxiliaries or catalysts. nih.govnih.govrsc.org While specific studies on the stereoselective reactions of Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol are not widely reported, the principles of asymmetric synthesis can be applied to design stereoselective transformations. For example, in the synthesis of related heterocyclic systems, diastereoselective methods have been developed for the creation of specific stereoisomers. researchgate.net

Influence of Catalysts and Reaction Conditions on Product Diversity and Yield

The choice of catalysts and reaction conditions plays a pivotal role in directing the outcome of chemical transformations involving Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol, influencing both product diversity and reaction yield. For instance, in the synthesis of naphthoxazole derivatives, the temperature can be a critical factor; in some cases, the formation of the desired oxazole product is temperature-dependent, with different products being formed at lower temperatures. nih.gov

The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst loading, is crucial for achieving high yields of the desired products. researchgate.net In the context of coupling reactions, such as the Sonogashira coupling, the choice of the palladium catalyst and the presence or absence of a copper co-catalyst can significantly impact the reaction's efficiency and selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org Furthermore, the development of photocatalytic methods has introduced novel, mild, and environmentally friendly conditions for carrying out various transformations on related heterocyclic systems. nih.gov

Table 1: Influence of Reaction Conditions on Naphthoxazole Synthesis

Catalyst/ConditionReactantsProductYieldReference
Salicylic Acid (15 mol%), 100 °C, Solvent-Free3-Nitrobenzaldehyde, Benzamide, 2-Naphthol1-(Benzoylamino)-3-nitrophenyl)methyl)-2-naphtholHigh researchgate.net
Rh(II) catalyst(Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds4-Hydroxynaphtho[2,1-d]oxazole-5-carboxylic estersHigh nih.gov
Refluxing Benzoyl Chloride2-Amino-3-bromo-1,4-naphthoquinone2-Arylnaphtho[2,3-d]oxazole-4,9-diones~38% nih.gov
TEMPO, (NH4)2S2O8Naphthols, AminesNaphtho[2,1-d]oxazolesUp to 86% rsc.org

Reactivity of the Thiol Group in Naphtho[1,2-d]nih.govnih.govoxazole-2-thiol Towards Electrophiles and Nucleophiles

The thiol group at the 2-position of Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol is a versatile functional handle that exhibits characteristic reactivity towards both electrophiles and nucleophiles.

Reactivity with Electrophiles: The sulfur atom of the thiol group is highly nucleophilic and readily reacts with a wide range of electrophiles. Common transformations include:

S-Alkylation: Reaction with alkyl halides, tosylates, or other alkylating agents in the presence of a base to form 2-alkylthio-naphtho[1,2-d]oxazoles.

S-Acylation: Reaction with acyl chlorides or anhydrides to yield the corresponding 2-acylthio derivatives.

Michael Addition: The thiol group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Reactivity with Nucleophiles: While the thiol group itself is not typically attacked by nucleophiles, the thione tautomer can exhibit electrophilic character at the carbon atom of the C=S bond. However, the predominant reactivity of the molecule in the presence of nucleophiles involves the deprotonation of the thiol group to form a thiolate anion, which is a potent nucleophile.

The oxazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. Nucleophilic substitution reactions on the oxazole ring are rare. semanticscholar.org

Diversification through Coupling and Annulation Reactions

The Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol scaffold can be further elaborated and diversified through various coupling and annulation reactions, leading to the construction of more complex and extended heterocyclic systems.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct coupling reactions involving the C-S bond of the thiol group can be challenging, the thiol can be converted into a better leaving group, such as a sulfonyl group, to facilitate these transformations. Alternatively, the naphthyl backbone can be functionalized with a halide to enable coupling reactions. For instance, Sonogashira coupling of a triflate derivative of a related naphthoxazole has been successfully employed to introduce alkynyl substituents. nih.govmdpi.comyoutube.com

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing Naphtho[1,2-d] nih.govnih.govoxazole core. The reactive thiol group and the adjacent nitrogen atom can participate in cyclization reactions with bifunctional electrophiles to construct new heterocyclic rings. For example, reactions with α-haloketones or α,β-unsaturated ketones can lead to the formation of thiazole (B1198619) or thiazine (B8601807) rings fused to the oxazole moiety. Annulation reactions are a powerful strategy for building complex polycyclic structures from relatively simple starting materials. nih.govresearchgate.netchim.it

Table 2: Examples of Coupling and Annulation Reactions

Reaction TypeSubstrateReagentProductReference
Sonogashira Coupling4-Triflyloxynaphtho[2,1-d]oxazole derivativeTerminal alkyne4-Alkynylnaphtho[2,1-d]oxazole derivative nih.gov
Tin-Catalyzed Annulationα-Mercapto ketonesActivated alkenesDihydrothiophenes and Thiolanes nih.gov
[3+2] AnnulationNitroalkenesAzomethine ylidesPyrroles chim.it
Acyl Sonogashira CouplingAcid chloridesTerminal alkynesAlkynones mdpi.com

Application of Advanced Reagents (e.g., Hypervalent Iodine Reagents) in Naphthoxazole Synthesis

Advanced reagents, particularly hypervalent iodine reagents, have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a variety of transformations. chim.itfrontiersin.orgnih.govbeilstein-journals.org In the context of naphthoxazole synthesis, hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) have been utilized for oxidative cyclization reactions.

For example, the oxidative cyclization of an oxime precursor using PIDA has been shown to yield a naphtho[1,2-d]isoxazole 2-oxide derivative. mdpi.comnih.gov This suggests that similar strategies could be employed for the synthesis or derivatization of Naphtho[1,2-d] nih.govnih.govoxazole-2-thiol. The use of hypervalent iodine reagents often proceeds under metal-free conditions, which is advantageous from an environmental and economic perspective. These reagents can promote a range of reactions, including oxidative couplings, rearrangements, and the introduction of various functional groups. youtube.com The continued development of new hypervalent iodine reagents and their application in heterocyclic synthesis holds promise for the efficient construction of novel naphthoxazole derivatives.

In Vitro Biological Activities and Mechanistic Insights for Naphtho 1,2 D 1 2 Oxazole 2 Thiol and Its Analogues

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Naphtho[1,2-d]oxazole-2-thiol and its derivatives have emerged as a significant class of inhibitors against Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. The parent compound, naphtho[1,2-d]oxazole-2-thiol, demonstrates notable inhibitory activity with an IC50 value of 2.18 ± 0.12 μM.

Investigations into the structure-activity relationship (SAR) have highlighted that modifications at the 5-position of the naphthyl ring are crucial for enhancing inhibitory potency. The introduction of a hydroxyl group at this position, for instance, more than doubles the activity (IC50 = 0.98 ± 0.05 μM) when compared to the unsubstituted compound. This increased efficacy is believed to stem from the formation of a hydrogen bond with the Asp48 residue within the PTP-1B active site. Further substitutions at the 5-position with groups such as amino, nitro, and methoxy (B1213986) have also yielded potent PTP-1B inhibitors. The 5-amino substituted analogue was identified as the most potent in the series, with an IC50 value of 0.45 ± 0.02 μM. Kinetic analyses of this particular analogue have shown that it acts as a competitive inhibitor, indicating that it directly competes with the substrate for binding at the enzyme's active site.

Table 1: PTP-1B Inhibitory Activity of Naphtho[1,2-d]oxazole-2-thiol and its Analogues

Compound Substituent at 5-position IC50 (μM)
Naphtho[1,2-d]oxazole-2-thiol -H 2.18 ± 0.12
5-Hydroxy-naphtho[1,2-d]oxazole-2-thiol -OH 0.98 ± 0.05
5-Amino-naphtho[1,2-d]oxazole-2-thiol -NH2 0.45 ± 0.02
5-Nitro-naphtho[1,2-d]oxazole-2-thiol -NO2 1.23 ± 0.08

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Novel hybrid molecules that combine the naphtho[1,2-d]oxazole-2-thiol structure with aza-aromatic linkers and aza-heterocyclic groups have been synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the progression of Alzheimer's disease. One of the most effective compounds from this research demonstrated potent and selective inhibition of BChE with an IC50 value of 0.041 μM, alongside weaker inhibition of AChE (IC50 = 1.12 μM). The selectivity for BChE is particularly significant for developing treatments for the later stages of Alzheimer's, where BChE activity is more prominent.

Kinetic studies on this leading compound have revealed a mixed-type inhibition for both enzymes, suggesting it binds to both the active site and a secondary allosteric site. Molecular modeling has provided further insight, indicating that the naphthoxazole core of the molecule interacts with the catalytic anionic site (CAS) of the enzyme, while the terminal heterocyclic ring binds to the peripheral anionic site (PAS). In a separate line of research, Schiff base derivatives of naphtho[1,2-d]oxazole-2-thiol and their metal complexes have also been investigated. While the Schiff base ligand on its own showed moderate inhibition of both AChE and BChE, its activity was significantly boosted upon complexation with metal ions like Cu(II) and Zn(II). The copper complex, in particular, proved to be a potent inhibitor of both enzymes.

Table 2: Cholinesterase Inhibitory Activity of Naphtho[1,2-d]oxazole-2-thiol Analogues

Compound Target Enzyme IC50 (μM) Reference
Naphtho[1,2-d]oxazole-2-thiol-aza-heterocycle hybrid BChE 0.041
Naphtho[1,2-d]oxazole-2-thiol-aza-heterocycle hybrid AChE 1.12
Schiff base of Naphtho[1,2-d]oxazole-2-thiol AChE Moderate Inhibition
Schiff base of Naphtho[1,2-d]oxazole-2-thiol BChE Moderate Inhibition
Cu(II) complex of Schiff base AChE Potent Inhibition

HCV NS3/4A Protease Activity Modulation

Naphtho[1,2-d]oxazole-2-thiol has been examined for its capacity to affect the activity of the Hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. In a cell-based HCV replicon system, the compound was observed to cause a dose-dependent decrease in HCV RNA levels. However, further studies showed that it does not directly inhibit the enzymatic activity of the purified NS3/4A protease. Instead, its antiviral properties are mediated through the induction of heme oxygenase-1 (HO-1). This was confirmed by the observation of increased HO-1 protein expression and promoter activity following treatment with the compound. The anti-HCV effect was notably diminished when an HO-1 inhibitor was used concurrently, underscoring the critical role of HO-1 in the compound's mechanism of action.

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) Inhibition

Derivatives of naphtho[1,2-d]oxazole-2-thiol have been explored as potential inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a vital enzyme in the biosynthesis of the fungal cell wall. A series of S-substituted derivatives were synthesized and tested for their antifungal properties and their ability to inhibit GlcN-6-P synthase from Candida albicans. Several of these compounds displayed significant antifungal activity and were found to be potent inhibitors of the enzyme. Structure-activity relationship studies indicated that the nature of the substituent on the sulfur atom at the 2-position of the oxazole (B20620) ring is a key determinant of inhibitory activity. Compounds featuring a 2,4-dichlorobenzyl or a 4-chlorobenzyl group were among the most potent inhibitors identified. Kinetic analysis of the most effective inhibitor showed a competitive inhibition pattern with respect to the substrate, fructose-6-phosphate, suggesting that the inhibitor binds to the enzyme's active site.

Table 3: GlcN-6-P Synthase Inhibitory Activity of Naphtho[1,2-d]oxazole-2-thiol Derivatives

Compound Substituent at 2-S position GlcN-6-P Synthase Inhibition Reference
Naphtho[1,2-d]oxazole-2-S-(2,4-dichlorobenzyl) 2,4-dichlorobenzyl Potent Inhibitor

Modulation of Cellular Pathways and Molecular Targets

Induction of Heme Oxygenase-1 (HO-1) Expression and Promoter Activity

Naphtho[1,2-d]oxazole-2-thiol is a potent inducer of heme oxygenase-1 (HO-1) expression, an enzyme known for its antioxidant and anti-inflammatory effects. In human hepatoma (Huh7) cells, treatment with this compound resulted in a dose- and time-dependent increase in both HO-1 mRNA and protein levels. To understand how this compound regulates HO-1 at the genetic level, a reporter gene assay was conducted using a plasmid containing the human HO-1 promoter. The results showed that the compound significantly boosted the transcriptional activity of the HO-1 promoter. The underlying mechanism for this induction involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. The compound was found to facilitate the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the HO-1 promoter, thereby initiating the transcription of the gene.

Effects on Nrf-2 Binding Element Activity

Certain derivatives of naphtho[1,2-d]oxazole have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov One particular derivative, compound 18, was found to enhance the activity of the Nrf-2 binding element by reducing the expression of Bach1, a transcriptional repressor of Nrf2. nih.gov This ultimately leads to the induction of heme oxygenase-1 (HO-1) expression. nih.gov The Nrf2-Maf heterodimers, once translocated into the nucleus, bind to antioxidant response elements (AREs) and trigger the transcription of various detoxifying and antioxidant genes, including HO-1. nih.gov

Influence on Antiviral Interferon Responses

The induction of HO-1 by naphtho[1,2-d]oxazole derivatives has been linked to the stimulation of antiviral interferon responses. nih.gov Specifically, compound 18, through its ability to induce HO-1, has demonstrated the capacity to reduce the activity of the HCV NS3/4A protease, a crucial enzyme for Hepatitis C virus replication. nih.gov This suggests that compounds from this class could serve as potential antiviral agents by modulating the body's natural interferon-based defense mechanisms. nih.gov

Deoxyribonucleic Acid (DNA) Interaction Studies (e.g., Minor Groove Fitting, Complex Formation)

Heterocyclic molecules, including structures related to naphtho[1,2-d]oxazole-2-thiol, are known to interact with DNA, often by binding to the minor groove. nih.govnih.gov The specific shape and chemical properties of the minor groove, which differ depending on the DNA sequence, allow for these interactions. nih.gov For a molecule to bind effectively to the minor groove, it typically needs a concave shape that complements the helical curvature of the DNA. nih.gov

Studies on related heterocyclic dications have shown that they can form strong and cooperative dimers within the wider minor groove of DNA. nih.gov These interactions can involve hydrogen bonds between the compound and the functional groups on the floor of the groove, such as the purine (B94841) N3 and the C2=O groups of pyrimidines. nih.gov The binding of these molecules can also induce conformational changes in the DNA, a phenomenon known as induced fit. nih.gov Molecular docking studies have been employed to theoretically verify the mechanism and mode of action of such compounds with DNA. researchgate.net

Topoisomerase (e.g., hDNA TopoIIβ) Binding and Inhibition

Naphthoquinone derivatives, the core structure of which is present in naphtho[1,2-d]oxazole-2-thiol, have been investigated as inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription. nih.govnih.gov For instance, certain phytochemical naphtho[1,2-b]furan-4,5-diones have been shown to induce DNA damage and apoptosis in cancer cells by inhibiting topoisomerase II (Topo II) activity. nih.gov Similarly, novel hybrids of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine have been designed and synthesized as dual inhibitors of Topo IIα and the epidermal growth factor receptor (EGFR). nih.gov These compounds have demonstrated the ability to inhibit Topo IIα activity in micromolar concentrations and can act as catalytic inhibitors of the enzyme. nih.gov

Inhibition of DNA Synthesis Pathways

By targeting enzymes like topoisomerase, naphtho[1,2-d]oxazole-2-thiol and its analogues can indirectly inhibit DNA synthesis pathways. Topoisomerases are essential for resolving the topological challenges that arise during DNA replication and transcription. nih.gov Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately triggers programmed cell death (apoptosis). nih.gov The inhibition of DNA gyrase, a type of topoisomerase found in bacteria, has been identified as a mechanism of antimicrobial activity for some related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives. nih.gov

Antimicrobial Activity Profiling (in vitro)

Antibacterial Evaluation against Gram-Positive and Gram-Negative Strains

Derivatives of naphtho[1,2-d]oxazole and related naphthoquinone compounds have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Studies on 2-amino-1,4-naphthoquinone derivatives have shown activity against both Gram-positive strains like Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus, and Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. scielo.br One of the synthesized compounds, NQA, was particularly effective against S. aureus and B. cereus, while another, NQF, showed significant activity against a β-lactamase positive strain of K. pneumoniae. scielo.br

Similarly, novel spiro[naphtho[1,2-e] nih.govumsha.ac.iroxazine-3,4'-pyran] derivatives have been tested against Gram-positive bacteria (S. aureus and S. pyogenes) and Gram-negative bacteria (P. phaseolicola and P. fluorescens). ekb.eg Furthermore, newly synthesized naphtho nih.govscielo.brekb.egtriazol-thiadiazin derivatives exhibited good antimicrobial activity, with the highest inhibitory effect observed against Gram-positive bacteria, which was attributed to the lipophilic nature of the triazolo scaffold. umsha.ac.ir

The antimicrobial activity of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been specifically studied against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.com The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined, indicating its potential as an effective antimicrobial agent. nih.gov

Below are interactive tables summarizing the antibacterial activity of some of these related compounds.

Table 1: Antibacterial Activity of 2-Amino-1,4-naphthoquinone Derivatives (MIC in µg/mL)

Compound S. aureus B. cereus K. pneumoniae (β-lactamase positive)
NQA 31.2 31.2 >500
NQF >500 >500 31.2

Data sourced from reference scielo.br

Table 2: Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) (in µg/mL)

Strain MIC MBC
S. epidermidis 1.25 1.25
S. aureus 5.0 5.0
MRSA 10.0 10.0

Antifungal Evaluation

Naphtho[1,2-e] nih.govnih.govoxazine (B8389632) derivatives, which are structurally related to naphtho[1,2-d] nih.govnih.govoxazole-2-thiol, have been synthesized and evaluated for their in vitro antimicrobial activities. researchgate.net A study investigating novel naphtho[1,2-e] nih.govnih.govoxazines bearing an arylsulfonamide moiety tested these compounds against five human pathogenic fungal strains. researchgate.net Notably, the most significant minimum inhibitory concentrations (MICs) were observed against Candida albicans. researchgate.net

In a broader context, the 1,3-oxazole ring is a core component of many natural products with demonstrated antifungal properties. mdpi.com For instance, calyculins, which are polyketides containing a mono-oxazole group isolated from marine sponges, have exhibited antifungal activity. mdpi.com This highlights the potential of the oxazole scaffold in the development of new antifungal agents. mdpi.comnih.gov

Antiviral Activity (e.g., Anti-HCV)

A series of naphtho[1,2-d]oxazole derivatives were synthesized and assessed for their activity against the Hepatitis C virus (HCV). nih.gov Among the synthesized compounds, one derivative, compound 18, demonstrated particularly potent anti-HCV activity, with an IC₅₀ of 0.63 μM, making it approximately 21 times more active than the reference drug ribavirin (B1680618) (IC₅₀ = 13.16 μM). nih.gov Furthermore, this compound exhibited lower cytotoxicity than ribavirin, resulting in a significantly higher selective index (SI) of 229.10 compared to 8.08 for ribavirin. nih.gov

Mechanistic studies revealed that compound 18 induces the expression of heme oxygenase-1 (HO-1) by reducing the expression of bach1, which in turn increases the activity of the Nrf-2 binding element. nih.gov The induction of HO-1 by compound 18 was found to decrease the activity of the HCV NS3/4A protease and stimulate antiviral interferon responses. nih.gov The antiviral effect of compound 18 was diminished when treated with an HO-1 specific inhibitor, confirming that its anti-HCV activity is mediated through the induction of HO-1 expression. nih.gov

Compound Anti-HCV IC₅₀ (μM) Cytotoxicity (CC₅₀ μM) Selective Index (SI)
Compound 180.63>144.3229.10
Ribavirin13.16106.38.08

Table 1: Anti-HCV activity and cytotoxicity of a lead naphtho[1,2-d]oxazole derivative (Compound 18) compared to Ribavirin. nih.gov

Antiparasitic Activity (e.g., Trypanocidal Activity)

Research into the antiparasitic potential of related heterocyclic compounds has shown promising results. A study on newly synthesized naphthyl-thiazole derivatives, which share a similar condensed ring system, investigated their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. unl.pt Several thiosemicarbazone and thiazole (B1198619) derivatives demonstrated cytotoxic potential against the amastigote forms of T. cruzi. unl.pt Specifically, compounds 1b , 1j , and 2l from this study were highlighted for their inhibitory potential against the amastigote forms of the parasite. unl.pt While this research is on analogous structures, it suggests that the naphthyl core could be a valuable scaffold for developing new trypanocidal agents.

In Vitro Anti-Inflammatory Effects

The anti-inflammatory potential of naphtho[1,2-d] nih.govnih.govoxazole analogues has been a subject of investigation. For instance, a series of furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov While the parent compound, furo[3',2':3,4]naphtho[1,2-d]imidazole (12), was inactive, its 5-phenyl derivative (13) showed noteworthy activity, with IC₅₀ values of 16.3 and 11.4 μM against lysozyme (B549824) and β-glucuronidase release, respectively, comparable to the positive control, trifluoperazine. nih.gov In an animal model of sepsis, another derivative, compound 18, was more effective than hydrocortisone (B1673445) at inhibiting iNOS mRNA expression in rat lung tissue and significantly decreased sepsis-induced PGE2 production in rat serum. nih.gov

Similarly, novel naphtho[1,2-e] nih.govnih.govoxazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net In a heat-induced hemolysis assay, 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (4h) displayed the highest activity with an IC₅₀ of 4.807 µg/mL. Another derivative, 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (4c), also showed significant anti-inflammatory activity with an IC₅₀ of 5.5 µg/mL, which was comparable to the standard drug, sodium diclofenac. researchgate.net Molecular docking studies suggested that these compounds exhibit strong binding affinities to the active site of the COX-2 enzyme. researchgate.net

Compound Anti-inflammatory Activity (IC₅₀ µg/mL)
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (4h)4.807
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (4c)5.5

Table 2: In vitro anti-inflammatory activity of selected naphtho[1,2-e] nih.govnih.govoxazine derivatives. researchgate.net

Antioxidant Properties and Redox Cycling Investigations

The antioxidant potential of compounds related to naphtho[1,2-d] nih.govnih.govoxazole-2-thiol has been explored. Derivatives of naphtha[1,2-d]thiazol-2-amine have been shown to reduce malondialdehyde (MDA) formation and normalize the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in mouse brain homogenates, indicating their antioxidant and neuroprotective properties. researchgate.net

Furthermore, a study on furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives investigated their effects on inflammatory markers related to oxidative stress. nih.gov These compounds were synthesized from 2-hydroxy-1,4-naphthoquinone, a known redox-active molecule. nih.gov This suggests that the antioxidant activity of these derivatives may be linked to their ability to modulate redox-sensitive signaling pathways involved in inflammation.

Structure Activity Relationship Sar Investigations for Naphtho 1,2 D 1 2 Oxazole 2 Thiol Analogues

Impact of Substituent Position and Nature on Biological and Enzyme Inhibitory Activities

The biological and enzyme inhibitory activities of naphthoxazole derivatives are profoundly influenced by the nature and placement of substituents on the core scaffold. Modifications can dramatically alter a compound's potency and target specificity.

Research into 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, for instance, has provided clear SAR insights regarding their cytotoxic effects on human prostate cancer cell lines. nih.gov Studies revealed that the position of a substituent on the 2-aryl ring is a critical determinant of activity. A derivative with a chloro group at the meta-position of the phenyl ring, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, demonstrated the highest cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells. nih.gov In contrast, ortho- and para-substituted analogues showed diminished potency, highlighting the specific spatial requirements for optimal interaction with the biological target. nih.gov

Similarly, in a series of 2-aryl-naphtho[1,2-d]oxazole derivatives evaluated for Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition, specific compounds showed promising activity, indicating that the substitution pattern on the 2-aryl moiety is crucial for achieving significant inhibitory effects. nih.gov The analysis of SAR often considers the electronic effects of substituents; electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can alter the electronic distribution of the entire molecule, thereby influencing binding affinity. researchgate.net

The following table details the cytotoxic activities of several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, illustrating the impact of substituent position on potency. nih.gov

Compound NameSubstituent (R)PositionIC₅₀ LNCaP (μM)IC₅₀ PC3 (μM)
2-Phenyl-naphtho[2,3-d]oxazole-4,9-dione-H-0.140.20
2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione-Clortho0.100.15
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione-Clmeta0.030.08
2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione-Clpara0.090.13
2-(4-Methoxy-phenyl)-naphtho[2,3-d]oxazole-4,9-dione-OCH₃para0.110.18

Role of the Naphtho-Oxazole Scaffold Geometry and Conformation in Molecular Recognition

The geometry and conformational properties of the naphtho-oxazole scaffold are fundamental to its ability to be recognized by biological targets. The fusion of the naphthalene (B1677914) system with the oxazole (B20620) ring creates a largely planar and rigid structure. This inherent rigidity is advantageous for ligand-target binding as it reduces the entropic penalty that occurs when a flexible molecule adopts a specific conformation to fit into a binding site.

Influence of Heterocyclic Ring Type on Observed Biological Responses

The identity of the heterocyclic ring fused to the naphthalene core is a key determinant of biological activity and selectivity. Replacing the oxazole ring with other heterocycles, such as thiazole (B1198619), triazole, or isoxazole, can lead to significant changes in the observed biological responses.

For example, comparative studies on cholinesterase inhibition have shown that while naphtho-oxazoles possess some activity, related naphtho-triazoles are very potent inhibitors of butyrylcholinesterase (BChE). nih.govresearchgate.net In one study, while a naphtho-oxazole derivative showed moderate activity against acetylcholinesterase (AChE) with an IC₅₀ value of 130.8 μM, the most potent BChE inhibitor from the tested series was a different naphtho-oxazole analogue. nih.gov This suggests that even within the same scaffold class, subtle changes can shift target preference.

Further research comparing naphtho-triazoles to thienobenzo-triazoles revealed that naphtho-triazoles generally exhibit better anti-inflammatory activity. mdpi.com The choice of the heterocyclic system also impacts physicochemical properties, such as electron distribution and hydrogen bonding capacity, which in turn affects target binding. For example, studies on adenosine (B11128) A3 receptor antagonists demonstrated that scaffolds based on thiazole and thiadiazole could be optimized to achieve subnanomolar affinity and high subtype selectivity, underscoring the critical role of the heterocyclic core in drug design. nih.gov The broad spectrum of activities associated with various benzoxazole (B165842) derivatives further reinforces the idea that the heterocyclic component is a crucial modulator of biological function. nih.govresearchgate.net

Identification of Key Determinants for Potency and Selectivity in Target Engagement

Achieving high potency and selectivity is the ultimate goal of SAR studies. For Naphtho[1,2-d] researchgate.netnih.govoxazole-2-thiol analogues, several key determinants for effective target engagement have been identified.

Scaffold Rigidity : The rigid, planar nature of the naphtho-oxazole framework is a primary determinant, providing a stable platform for the optimal presentation of functional groups. nih.govresearchgate.net

Substituent Identity and Position : As demonstrated with 2-arylnaphtho[2,3-d]oxazole-4,9-diones, the specific nature and, critically, the position of substituents are paramount. A meta-chloro substitution on the 2-phenyl ring was identified as a key feature for potent cytotoxicity against prostate cancer cells. nih.gov

Heterocyclic Core : The choice of the five-membered heterocyclic ring (oxazole vs. triazole or thiazole) is crucial for tuning target selectivity. Naphtho-triazoles, for instance, have shown particular promise as selective BChE inhibitors. nih.govmdpi.com

Specific Functional Groups for Unique Mechanisms : In the context of anti-HCV activity, a specific naphtho[1,2-d]oxazole derivative (compound 18) was found to be 21-fold more active than the reference drug ribavirin (B1680618). nih.gov Its high potency and selectivity (a selective index 28-fold higher than ribavirin) were attributed to its ability to induce heme oxygenase-1 (HO-1) expression, demonstrating that a specific substitution pattern can unlock novel mechanisms of action. nih.gov

These determinants collectively govern how a molecule interacts with its biological target, and careful modulation of these features is essential for the development of effective therapeutic agents.

Ligand-Target Binding Interactions: A Molecular Docking and Computational Modeling Perspective

Molecular docking and computational modeling provide invaluable atomic-level insights into how ligands bind to their targets, helping to rationalize observed SAR data. These techniques allow for the visualization of binding poses and the characterization of key non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and π-π stacking.

Hydrogen bonds are highly directional and specific interactions that are critical for molecular recognition and binding affinity. The Naphtho[1,2-d] researchgate.netnih.govoxazole-2-thiol scaffold possesses multiple sites for potential hydrogen bonding. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors. nih.gov Furthermore, the 2-thiol group can exist in tautomeric equilibrium with a thione form (a C=S double bond and an N-H group). This N-H group can serve as a potent hydrogen bond donor.

Molecular docking studies on related heterocyclic thioureas and oxadiazole-thiol derivatives confirm the importance of these interactions. researchgate.netresearchgate.netwm.edu For example, docking simulations of a 1,3,4-thiadiazole (B1197879) derivative into its target enzyme revealed the formation of four distinct hydrogen bonds, which were crucial for its high binding score. uowasit.edu.iq In the context of naphthoxazole analogues, these hydrogen bonds would likely form with specific amino acid residues (e.g., serine, threonine, or the peptide backbone) in the active site of a target enzyme, anchoring the ligand in a favorable orientation for inhibition.

Computational and experimental studies on the 2-naphthalenethiol (B184263) dimer have characterized the physical nature of these interactions, revealing them to be dominated by dispersion forces. nih.gov The oxazole ring itself can also participate in such stacking interactions. nih.gov The geometry of these interactions is typically parallel-displaced or T-shaped to minimize steric repulsion while maximizing attractive forces. The presence of these π-π stacking interactions helps to stabilize the ligand within the binding site, complementing the hydrogen bonding network and contributing significantly to the compound's potency. researchgate.netrsc.org

Identification of Hydrophobic and π-Alkyl Interactions

No published studies were found that specifically identify or quantify the hydrophobic and π-alkyl interactions between Naphtho[1,2-d] nih.govchemcd.comoxazole-2-thiol analogues and any biological targets. Generating data tables or detailing research findings on this topic is therefore not possible.

Rational Design Principles for the Development of Enhanced Biological Modulators

Similarly, the scientific literature lacks any studies on the rational design of biological modulators based on the Naphtho[1,2-d] nih.govchemcd.comoxazole-2-thiol scaffold. Formulating design principles requires a foundational understanding of the structure-activity relationships of existing analogues, which is currently unavailable.

Until specific research is conducted and published on Naphtho[1,2-d] nih.govchemcd.comoxazole-2-thiol, a detailed and scientifically rigorous article on its structure-activity relationships and design potential cannot be written.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in this area will likely focus on the design of novel synthetic pathways to naphtho[1,2-d]oxazole-2-thiol that offer improvements in terms of yield, purity, and sustainability. Key areas of exploration may include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to more consistent product quality and scalability.

Green Solvents: Investigating the use of ionic liquids or deep eutectic solvents could minimize the environmental impact of the synthesis.

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective reactions.

Integration of Advanced Computational Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Integrating advanced computational modeling can accelerate the discovery and development of new naphtho[1,2-d]oxazole-2-thiol derivatives. Future efforts in this domain will likely involve:

Quantum Mechanical Calculations: To elucidate the electronic structure and reactivity of the scaffold.

Molecular Docking Studies: To predict the binding modes of derivatives with biological targets.

Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule and its interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features with biological activity.

Discovery and Validation of New Biological Targets and Mechanisms of Action

While derivatives of naphtho[1,2-d]oxazole-2-thiol have shown promise against various biological targets, a comprehensive understanding of their mechanisms of action is often lacking. Future research should aim to:

Identify Novel Protein Targets: Employing techniques like chemical proteomics to uncover new cellular binding partners.

Elucidate Signaling Pathways: Investigating how these compounds modulate cellular signaling cascades.

Validate Mechanisms of Action: Using a combination of in vitro and in vivo models to confirm the proposed mechanisms.

Development as Chemical Biology Probes

The unique properties of the naphtho[1,2-d]oxazole-2-thiol scaffold make it an attractive candidate for the development of chemical biology probes. These tools are invaluable for studying biological processes in their native context. Future research could focus on:

Fluorescent Probes: Attaching fluorophores to the scaffold to visualize its localization and dynamics within cells.

Affinity-Based Probes: Designing probes that can be used to isolate and identify specific protein targets.

Photoaffinity Labeling Probes: Developing probes that can be used to map binding sites on target proteins.

Investigation of Photophysical Properties for Sensing and Optical Device Applications

The fused aromatic system of naphtho[1,2-d]oxazole-2-thiol suggests that it may possess interesting photophysical properties. A detailed investigation of these properties could open up new avenues for its application in materials science. Key research directions include:

Fluorescence and Phosphorescence Studies: Characterizing the emission properties of the scaffold and its derivatives.

Nonlinear Optical Properties: Investigating the potential for applications in optical devices.

Chemosensors: Developing derivatives that exhibit changes in their optical properties upon binding to specific analytes.

Expansion of Structure-Activity Relationship Studies

A systematic exploration of the chemical space around the naphtho[1,2-d]oxazole-2-thiol scaffold is crucial for optimizing its biological activity. Future structure-activity relationship (SAR) studies should involve:

Diverse Chemical Modifications: Synthesizing a wide range of derivatives with modifications at various positions of the scaffold.

Comprehensive Biological Evaluation: Screening the synthesized compounds against a panel of relevant biological assays.

Rational Design: Using the insights gained from SAR studies to guide the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphtho[1,2-D][1,3]oxazole-2-thiol derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation reactions under reflux. For example, derivatives can be prepared by heating 1-amino-2-naphthol hydrochloride with thioamides (STB) in methanol (7 mL) at reflux for 3.5–4 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from methanol/water (3:1 or 5:1) to achieve yields of 71–74% . Optimization strategies include adjusting solvent ratios, reaction time, and stoichiometric ratios of reactants. HPLC (Knauer system with UV-Vis detection) is recommended for purity assessment, using 20 mM acetate buffer (pH 7.4) and methanol as the mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : 1H NMR is critical for confirming hydroxyl (-OH) and aromatic proton signals. For instance, 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol shows distinct C3-OH and C1-OH peaks at δ 9.85 and 9.45 ppm, respectively . IR spectroscopy can validate functional groups (e.g., S-H stretches at ~2500 cm⁻¹), while mass spectrometry confirms molecular weight. Thermal stability can be assessed via melting point analysis (e.g., 166–231°C for related compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or ethyl substituents) influence the biological activity of this compound derivatives?

  • Methodological Answer : Chloro-substituted analogs (e.g., 4-Chloro-6-(naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol) exhibit enhanced antiproliferative activity (IC50 = 2.18–2.89 µM against cancer cells), comparable to cisplatin . Ethyl groups may improve lipophilicity, affecting membrane permeability. Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., cholinesterase inhibition) with computational docking to map binding interactions. For example, the parent compound shows mixed-type inhibition of acetylcholinesterase (AChE) with IC50 = 58 nM .

Q. What experimental approaches resolve discrepancies in fluorescence quantum yield data for naphtho-oxazole-based probes?

  • Methodological Answer : Fluorescence quantum yields (ΦF) can vary due to solvent polarity or substituent effects. For example, (E)-2-(4-methylstyryl)naphtho[1,2-d]oxazole exhibits ΦF = 0.7–1.0 in non-polar solvents . To address contradictions:

  • Standardize solvent systems (e.g., cyclohexane for non-polar conditions).
  • Use the Eaton and Demas method for ΦF calculation, referencing quinine sulfate as a standard .
  • Compare emission maxima (λem) shifts to assess environmental sensitivity .

Q. How can isomerization or rearrangement pathways of naphtho-oxazine derivatives impact their stability in biological assays?

  • Methodological Answer : Naphtho[1,8-de][1,2]oxazin-4-ol derivatives undergo ring-opening to form nitrile oxides under mild conditions (e.g., DMSO at 25°C). Stability can be monitored via time-course <sup>1</sup>H NMR, as demonstrated for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide . For biological studies, pre-incubate compounds in assay buffers and track degradation via LC-MS. Stabilizing strategies include acyl protection (e.g., benzyl groups) or low-temperature storage .

Q. What green chemistry approaches are viable for synthesizing naphtho-oxazole derivatives without hazardous reagents?

  • Methodological Answer : Gum arabic-OPO3H2 catalyzes pseudo-four-component reactions under solvent-free grinding conditions. For example, primary amines, formaldehyde, and 2-naphthol react at room temperature with >80% yield . This avoids toxic solvents (e.g., DMF) and reduces energy consumption. Catalyst recyclability and reaction scalability should be validated through three consecutive cycles .

Data Analysis & Experimental Design

Q. How can computational modeling complement experimental data in predicting the photophysical properties of naphtho-oxazole fluorophores?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries, while time-dependent DFT (TD-DFT) predicts excited-state behavior. For ESIPT (excited-state intramolecular proton transfer) probes like 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, simulate potential energy curves to identify proton transfer barriers . Compare computed λabsem with experimental spectra to validate models .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies of naphtho-oxazole derivatives?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values via sigmoidal dose-response curves (variable slope). For mixed-type enzyme inhibition (e.g., AChE), apply the Cheng-Prusoff equation to correct for substrate competition. Replicate experiments in triplicate (n ≥ 3) and report mean ± SEM. For discrepancies between cell lines, perform ANOVA with post-hoc Tukey tests .

Contradiction Resolution

Q. How should researchers address conflicting reports on the anticancer efficacy of naphtho-oxazole derivatives across different cell lines?

  • Methodological Answer : Variations may arise from cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. To reconcile

  • Standardize assay conditions (e.g., 48-hour incubation, 10% FBS).
  • Include positive controls (e.g., cisplatin) in parallel.
  • Validate target engagement via Western blot (e.g., apoptosis markers like caspase-3) .
  • Use combinatorial indexing (e.g., Cell Painting) to profile morphological responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.